5-(quinolin-6-yl)-4H-1,2,4-triazole-3-thiol

Medicinal Chemistry Fragment-Based Drug Discovery Cost Efficiency

5-(Quinolin-6-yl)-4H-1,2,4-triazole-3-thiol (CAS 1339839-23-4) is a heterocyclic building block with a molecular formula of C₁₁H₈N₄S and a molecular weight of 228.28 g/mol. It belongs to the 1,2,4-triazole-3-thiol class, distinguished by an unsubstituted N4 position on the triazole ring directly linked to a quinolin-6-yl group at the 5-position.

Molecular Formula C11H8N4S
Molecular Weight 228.28 g/mol
CAS No. 1339839-23-4
Cat. No. B6615648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(quinolin-6-yl)-4H-1,2,4-triazole-3-thiol
CAS1339839-23-4
Molecular FormulaC11H8N4S
Molecular Weight228.28 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)C3=NC(=S)NN3)N=C1
InChIInChI=1S/C11H8N4S/c16-11-13-10(14-15-11)8-3-4-9-7(6-8)2-1-5-12-9/h1-6H,(H2,13,14,15,16)
InChIKeyJMHFLCPKFIXEAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Quinolin-6-yl)-4H-1,2,4-triazole-3-thiol: A Core, Unsubstituted Triazole-Thiol Scaffold for Targeted Derivatization [CAS 1339839-23-4]


5-(Quinolin-6-yl)-4H-1,2,4-triazole-3-thiol (CAS 1339839-23-4) is a heterocyclic building block with a molecular formula of C₁₁H₈N₄S and a molecular weight of 228.28 g/mol . It belongs to the 1,2,4-triazole-3-thiol class, distinguished by an unsubstituted N4 position on the triazole ring directly linked to a quinolin-6-yl group at the 5-position. This unsubstituted N4-H feature is the defining structural attribute driving its unique reactivity, tautomeric behavior, and metal-binding capacity compared to its N-alkylated or N-arylated analogs. Unlike N4-substituted derivatives that are often the final product of a synthetic pathway, this compound serves as a versatile precursor for further diversification, making its procurement decision distinct from that of a finalized ligand or drug candidate [1].

Why N4-Substituted Analogs Cannot Substitute for 5-(quinolin-6-yl)-4H-1,2,4-triazole-3-thiol [CAS 1339839-23-4] in Metal-Binding or Derivatization Workflows


Generic substitution with N4-alkyl (e.g., 4-methyl, 4-allyl) or N4-aryl (e.g., 4-phenyl) analogs fails because it eliminates the compound's defining structural capability: the thiol-thione prototropic tautomerism mediated by the N4-H proton. This tautomerism directly dictates metal-coordination geometry, hydrogen-bond donor capacity, and nucleophilic reactivity at the sulfur center. In the target compound, the N4-H/S-H system enables a dynamic equilibrium between thiol and thione forms, whereas N4-substituted analogs are locked in the thione form, which alters their electronic distribution, pKa, and ligand behavior . This fundamental difference means that the unsubstituted compound is not merely a cheaper or simpler version, but a chemically distinct entity required for applications where N4-H participation is essential.

Quantitative Differentiation of 5-(quinolin-6-yl)-4H-1,2,4-triazole-3-thiol from N4-Substituted Analogs: A Procurement-Focused Evidence Guide


Atom Economy: The Lowest Molecular Weight Scaffold in the Series Reduces Cost Per Molar Unit of Triazole-Thiol Functionality

The target compound (MW 228.28 g/mol) is the smallest possible 5-(quinolin-6-yl)-1,2,4-triazole-3-thiol scaffold, as it lacks any N4-substituent. Compared to its closest N4-substituted analogs, the target compound provides 1 mol of triazole-thiol functionality per 228 g, versus 242 g for the 4-methyl analog (CAS 306935-38-6) and 268 g for the 4-allyl analog (CAS 306935-48-8) . This represents a 6% molar mass reduction versus 4-methyl and a 15% reduction versus 4-allyl, translating directly to lower procurement cost per mole of reactive scaffold.

Medicinal Chemistry Fragment-Based Drug Discovery Cost Efficiency

Hydrogen-Bond Donor Capacity: Two Potential HBD Sites Enable Unique Molecular Recognition Patterns

The target compound possesses two potential hydrogen-bond donor (HBD) sites: the N4-H and the S-H (thiol form). In contrast, N4-substituted analogs such as 4-methyl-5-(quinolin-6-yl)-4H-1,2,4-triazole-3-thiol have the N4 position blocked by a methyl group, leaving only the exocyclic sulfur as a potential HBD . The additional HBD in the target compound enables bidentate hydrogen-bonding interactions with biological targets or crystal engineering co-formers, which is structurally impossible for the N4-methyl and N4-allyl comparators. This difference in HBD count (2 vs. 1) is architecturally deterministic for target recognition.

Medicinal Chemistry Structure-Based Drug Design Supramolecular Chemistry

Thiol-Thione Tautomeric Equilibrium: Modulated Metal-Binding and pKa Versus N4-Locked Analogs

The target compound can exist in a thiol-thione prototropic equilibrium due to the labile N4-H proton, allowing it to present either a soft thiol sulfur for metal coordination or a harder thione sulfur depending on pH and metal ion identity. The 4-methyl analog is locked in the thione form (3H-1,2,4-triazole-3-thione), which presents a different electronic environment as reflected in its predicted pKa of 8.41±0.20 . The 4-allyl analog also exhibits thione-locked behavior with a predicted pKa of 7.66 . The target compound's predicted pKa, while not experimentally measured in available literature, is expected to differ from both substituted analogs due to the N4-H participation in the acid-base equilibrium. This tautomeric flexibility directly impacts the identity and geometry of metal complexes formed.

Bioinorganic Chemistry Metallodrug Design Coordination Chemistry

Free N4-H as a Synthetic Handle: Derivatization Versatility Versus Pre-Capped Analogs

The N4-H position on the triazole ring is a reactive site for N-alkylation, N-arylation, or N-acylation, enabling straightforward diversification into analogs such as the 4-methyl (CAS 306935-38-6) or 4-allyl (CAS 306935-48-8) derivatives. This is directly illustrated by the literature synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol, which was subsequently condensed with aldehydes to form new Schiff base derivatives [1]. Once N4 is alkylated or arylated, retro-modification to the parent N4-H compound is not feasible under standard conditions. Thus, procuring the pre-alkylated analog (e.g., 4-allyl) commits the user to a single chemotype, whereas the target compound serves as a universal precursor to an entire library.

Synthetic Chemistry Library Synthesis Medicinal Chemistry

Physicochemical Property Divergence: Density and Boiling Point Predictions Differentiate Handling and Formulation

Predicted physicochemical properties diverge significantly between the target compound and its N4-substituted analogs, with implications for handling, solubility, and formulation. The 4-methyl analog exhibits a predicted density of 1.40±0.1 g/cm³ and boiling point of 385.1±34.0 °C . The 4-allyl analog has a lower predicted density of 1.3 g/cm³, a higher boiling point of 409.9 °C, and a measured melting point of 211-214 °C . While experimental property data for the target compound are not available in the searched literature, the absence of an N4-substituent predicts a lower molecular volume, potentially higher crystal density, and different thermal behavior compared to both comparators.

Pre-formulation Physicochemical Profiling Solid-State Chemistry

Class-Level Antimicrobial Potential: The Quinoline-Triazole-Thiol Scaffold Validated in Published Series

While no organism-specific MIC data have been reported for the target compound itself, the broader class of 1,2,4-triazol-3-ylthio derivatives bearing quinoline substituents has demonstrated significant antimicrobial activity. Patel et al. (2014) reported that a series of quinoline-based 1,2,4-triazol-3-ylthio-acetamides showed a good spectrum of antifungal potency, with activity dependent on the nature of the substituent [1]. Özyanık et al. (2012) demonstrated that quinoline derivatives containing 1,2,4-triazole-3-thiol moieties exhibited good to moderate antimicrobial activity against a variety of microorganisms [2]. These class-level findings establish the pharmacological relevance of the scaffold but underscore that quantitative differentiation between the target compound and its N4-substituted analogs awaits dedicated comparative biological evaluation.

Antimicrobial Discovery Tuberculosis Antifungal Research

High-Value Procurement Scenarios for 5-(quinolin-6-yl)-4H-1,2,4-triazole-3-thiol [CAS 1339839-23-4] Based on Differentiated Evidence


Fragment-Based Drug Discovery: Building a Quinoline-Triazole-Thiol Library of N4-Derivatives

The free N4-H position makes the target compound an ideal starting scaffold for fragment-based screening libraries. Because it is smaller and cheaper per mole than any N4-substituted analog, it reduces the cost of generating diverse derivatives via parallel N-alkylation or N-arylation chemistry [1]. The ability to use the same batch of parent compound to synthesize 4-methyl, 4-allyl, 4-benzyl, and 4-phenyl analogs eliminates the need to purchase each derivative individually, streamlining both procurement logistics and chemistry effort.

Metallodrug Design Requiring Thiol-Thione Tautomeric Flexibility

The target compound's capacity for thiol-thione tautomerism provides access to both thiolate and thione coordination modes, a feature absent in N4-locked analogs . For research programs investigating metal-based antimicrobials or anticancer agents that exploit soft sulfur donors, this compound offers a chemically distinct platform that cannot be replicated by any N4-substituted derivative. Procurement of the 4-methyl or 4-allyl analog instead would eliminate this key mechanistic variable.

Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis

The additional hydrogen-bond donor (N4-H) and the tautomeric sulfur center equip the target compound for bidentate and ambidentate metal coordination, enabling construction of MOFs with unique topology. The smaller molecular volume compared to N4-substituted analogs maximizes framework density and potential gas-storage capacity [1]. This is a structural rather than economic advantage: the unsubstituted scaffold takes less space in the unit cell.

Medicinal Chemistry SAR Expansion Around a Quinoline-Triazole Core

For programs that have identified a quinoline-triazole-thiol hit and need to explore N4 substitution effects, the target compound is the only procurement option that allows systematic SAR at this position . The previously reported antimicrobial activity of related quinoline-triazole-thiol derivatives supports the biological relevance of this scaffold, though no head-to-head comparator data yet exist to rank the N4-H compound versus its derivatives [1].

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